Welcome to the BenchChem Online Store!
molecular formula C13H11ClN2O3S B2530523 Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate CAS No. 324538-40-1

Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate

Cat. No. B2530523
M. Wt: 310.75
InChI Key: BKGWEMNJJYQOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07799738B2

Procedure details

1.07 g of o-chlorobenzoyl chloride was added to a solution in which 1.00 g of ethyl 2-amino-1,3-thiazole-4-carboxylate and 0.69 g of pyridine were dissolved in THF, under ice cooling. Then, after the reaction mixture was stirred at room temperature for 1 hr, it was poured into water and extracted with ethyl acetate. The organic layer was washed with an aqueous 2N-hydrochloric acid solution and dried on anhydrous magnesium sulfate. After distilling off the solvent, the crude product obtained was washed with a mixed solvent of hexane and t-butyl methyl ether to obtain 1.52 g of the aimed ethyl 2-(2-chlorobenzoyl)amino-1,3-thiazole-4-carboxylate.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[NH2:11][C:12]1[S:13][CH:14]=[C:15]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[N:16]=1.N1C=CC=CC=1.O>C1COCC1>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH:11][C:12]1[S:13][CH:14]=[C:15]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[N:16]=1)=[O:5]

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
1 g
Type
reactant
Smiles
NC=1SC=C(N1)C(=O)OCC
Name
Quantity
0.69 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then, after the reaction mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with an aqueous 2N-hydrochloric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
CUSTOM
Type
CUSTOM
Details
the crude product obtained
WASH
Type
WASH
Details
was washed with a mixed solvent of hexane and t-butyl methyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=O)NC=2SC=C(N2)C(=O)OCC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.52 g
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.